

A Guide to Inter-Laboratory Comparison of Triclocarban Measurement in Water

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Compound of Interest

Compound Name: TC-C 14G

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This guide provides a comparative overview of analytical methodologies for the quantification of Triclocarban (TCC) in water samples. It is intended for researchers, scientists, and drug development professionals involved in environmental monitoring and analytical chemistry. The guide summarizes the performance of various published methods and outlines a general protocol for conducting an inter-laboratory comparison study to ensure data accuracy and comparability across different laboratories.

Quantitative Data Summary

The following table summarizes the performance of several analytical methods for the determination of Triclocarban in water, as reported in various studies. This allows for a comparison of different extraction techniques and instrumental analyses.

Analytical Technique	Sample Matrix	Limit of Detection (LOD)	Limit of Quantification (LOQ)	Recovery (%)	Relative Standard Deviation (RSD) (%)	Reference
SBSE-LD-LC-MS/MS	Wastewater Effluent	-	10 ng/L	92-96	2	[1]
SPE-UPLC-UV	Wastewater	0.028 µg/L	-	89.5-102.8	<6.3	[2]
LC/ESI/MS	River Water, Wastewater	3-50 ng/L	-	-	-	[3]
SWV Adsorptive Stripping	Drinking Water	3.2×10^{-10} mol L ⁻¹	-	-	-	[4]
LC-MS-MS	Soil, Biosolids	0.58 ng/g (soil), 3.08 ng/g (biosolids)	-	>95	-	[5]
IL-DLPME-HPLC-ESI-MS-MS	Environmental Water	0.040-0.58 µg/L	-	70.0-103.5	7.0-8.8	[6]

SBSE-LD-LC-MS/MS: Stir Bar Sorptive Extraction with Liquid Desorption coupled to Liquid Chromatography-Tandem Mass Spectrometry SPE-UPLC-UV: Solid-Phase Extraction coupled to Ultra-Performance Liquid Chromatography with Ultraviolet Detection LC/ESI/MS: Liquid Chromatography with Electrospray Ionization Mass Spectrometry SWV: Square Wave Voltammetry LC-MS-MS: Liquid Chromatography-Tandem Mass Spectrometry IL-DLPME-HPLC-ESI-MS-MS: Ionic Liquid Dispersive Liquid-Phase Microextraction coupled to High-Performance Liquid Chromatography-Electrospray Tandem Mass Spectrometry

Experimental Protocols

A generalized experimental protocol for the analysis of Triclocarban in water, based on common methodologies, is provided below. This protocol can serve as a baseline for laboratories participating in an inter-laboratory comparison.

1. Sample Preparation (Solid-Phase Extraction - SPE)

- Objective: To isolate and concentrate Triclocarban from the water matrix and remove potential interferences.
- Materials:
 - SPE Cartridges (e.g., C18)
 - Water sample (e.g., 100 mL, filtered)
 - Methanol (for conditioning and elution)
 - Deionized water (for rinsing)
 - Nitrogen gas evaporator
- Procedure:
 - Condition the SPE cartridge by passing methanol followed by deionized water.
 - Load the filtered water sample onto the conditioned SPE cartridge at a controlled flow rate.
 - Wash the cartridge with deionized water to remove hydrophilic impurities.
 - Dry the cartridge thoroughly under vacuum or with nitrogen gas.
 - Elute the retained Triclocarban with a small volume of methanol.
 - Evaporate the eluate to dryness under a gentle stream of nitrogen.
 - Reconstitute the residue in a suitable solvent (e.g., methanol/water mixture) for instrumental analysis.

2. Instrumental Analysis (Liquid Chromatography-Tandem Mass Spectrometry - LC-MS/MS)

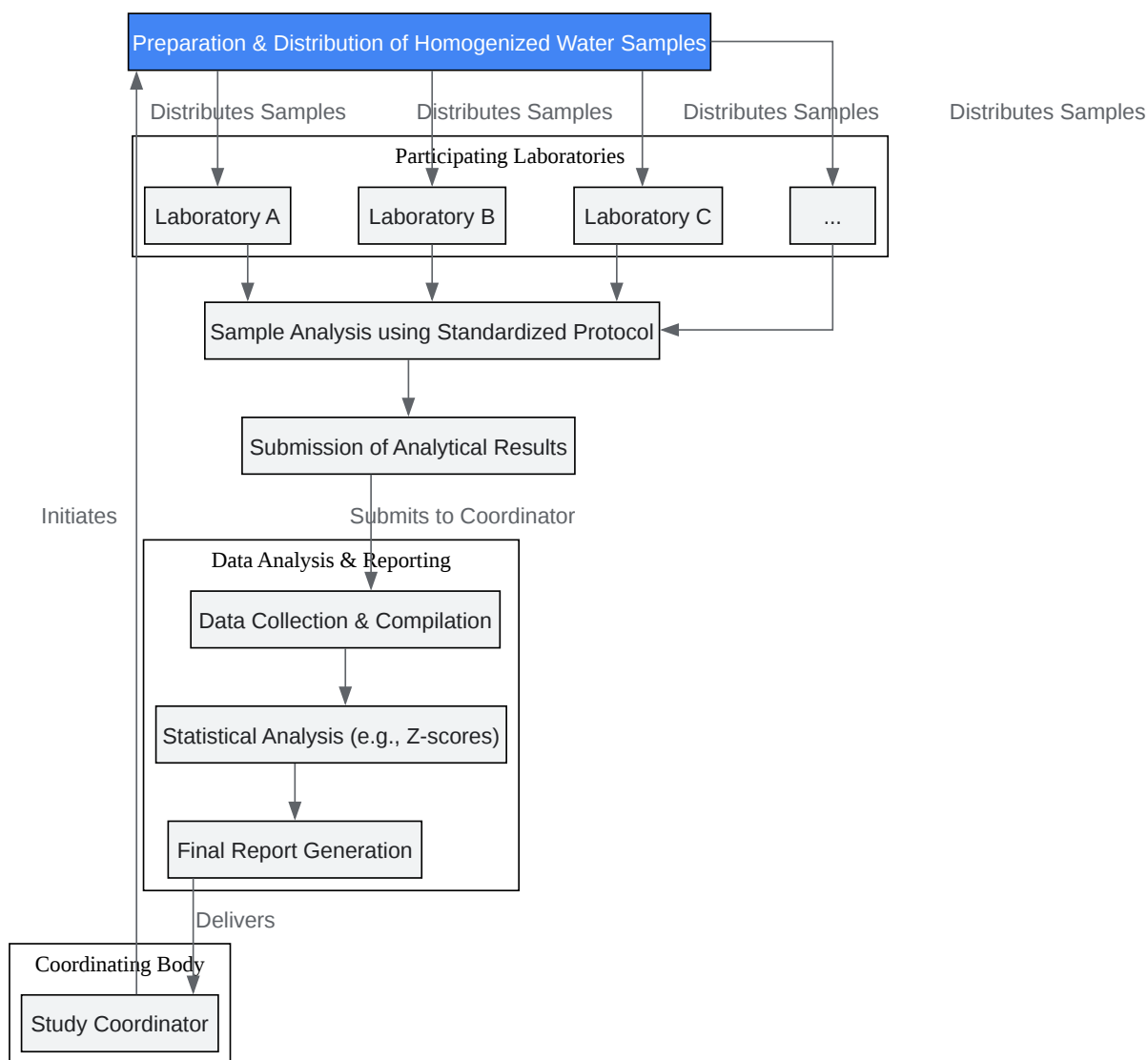
- Objective: To separate, identify, and quantify Triclocarban in the prepared sample extract.
- Instrumentation:
 - High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system.
 - C18 analytical column.
 - Tandem mass spectrometer with an electrospray ionization (ESI) source.
- Typical Conditions:
 - Mobile Phase: A gradient of water (often with a modifier like acetic acid or ammonium acetate) and an organic solvent like acetonitrile or methanol.[3][5]
 - Flow Rate: As per column specifications (e.g., 0.40 mL/min).[5]
 - Injection Volume: Typically 5-20 µL.
 - Ionization Mode: Negative Electrospray Ionization (ESI-).[3]
 - MS/MS Transitions: Monitoring specific precursor-to-product ion transitions for Triclocarban for enhanced selectivity and sensitivity. A common precursor ion is m/z 313 $[M-H]^-$. [3]
 - Internal Standard: Use of a stable isotope-labeled internal standard, such as $^{13}C_6$ -Triclocarban, is recommended for accurate quantification.[3][5]

3. Quality Control and Data Analysis

- Calibration: A multi-point calibration curve should be prepared using standards of known concentrations to bracket the expected sample concentrations.
- Blanks: Method blanks (reagent water treated as a sample) should be analyzed to check for contamination.

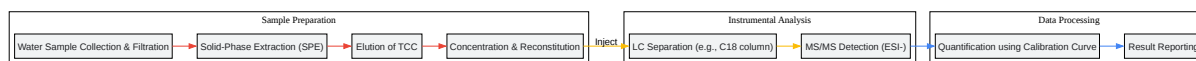
- Spikes: Matrix spikes (spiking a real sample with a known amount of Triclocarban) should be analyzed to assess matrix effects and recovery.[\[1\]](#)[\[2\]](#)
- Replicates: Analysis of duplicate or triplicate samples provides a measure of precision.

Visualizations



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Caption: Workflow of an inter-laboratory comparison study for Triclocarban measurement.



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